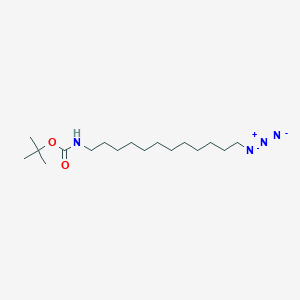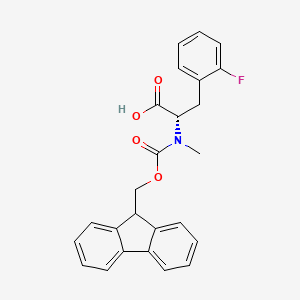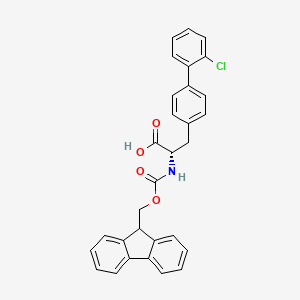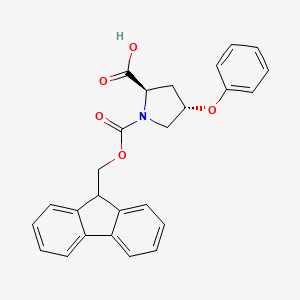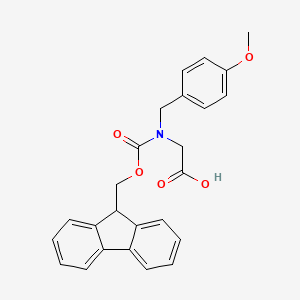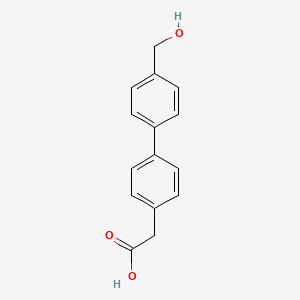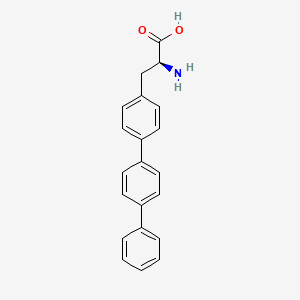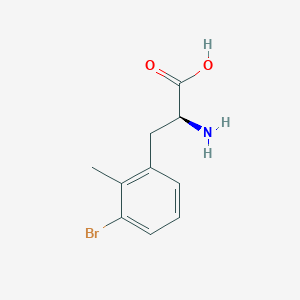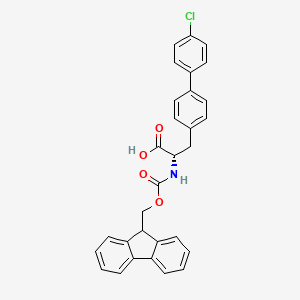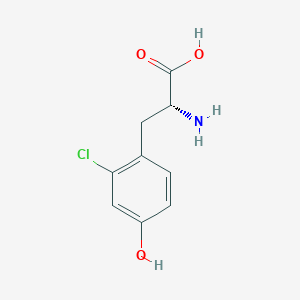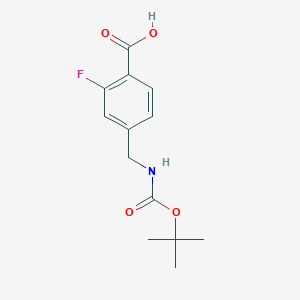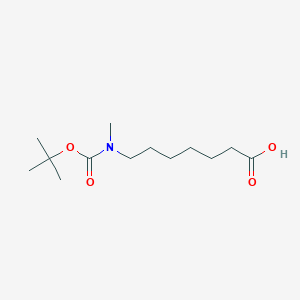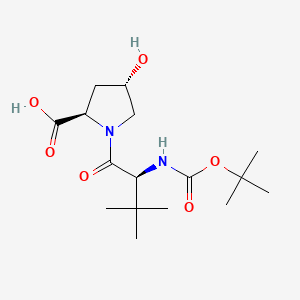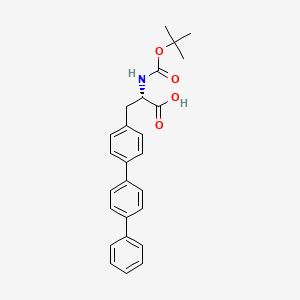
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a biphenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(biphenyl-4-yl)-L-phenylalanine typically involves the following steps:
Protection of the amino group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the biphenyl group: The biphenyl group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of biphenyl with the protected phenylalanine in the presence of a palladium catalyst and a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The free amine can participate in peptide coupling reactions to form amide bonds with carboxylic acids or activated esters.
Oxidation and Reduction: The biphenyl group can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Major Products
Deprotection: 4-(biphenyl-4-yl)-L-phenylalanine.
Coupling Reactions: Peptides or amides containing the biphenyl-phenylalanine moiety.
Scientific Research Applications
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and inhibitors.
Bioconjugation: The compound can be used to introduce biphenyl groups into peptides and proteins, enhancing their stability and bioavailability.
Material Science: It is employed in the design of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of N-Boc-4-(biphenyl-4-yl)-L-phenylalanine depends on its application:
Inhibitors: When used as a part of peptide inhibitors, it can interact with the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Bioconjugation: The biphenyl group can enhance the hydrophobic interactions with target proteins, improving binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine: The D-enantiomer of the compound, which may have different biological activities.
N-Boc-4-aminobenzoic acid: A simpler analog with a single phenyl ring.
N-Boc-4-piperidone: A structurally different compound with a piperidine ring.
Uniqueness
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine is unique due to the presence of both the Boc-protected amino group and the biphenyl substitution, which confer specific chemical and biological properties. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in research and industry.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4-phenylphenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-26(2,3)31-25(30)27-23(24(28)29)17-18-9-11-20(12-10-18)22-15-13-21(14-16-22)19-7-5-4-6-8-19/h4-16,23H,17H2,1-3H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSMGQQZLOTUHH-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
